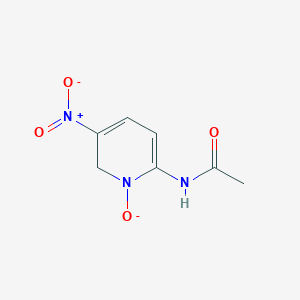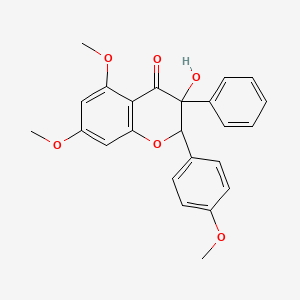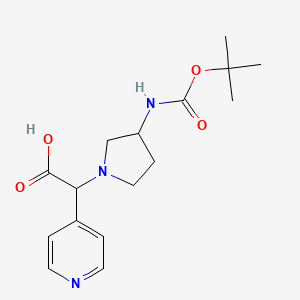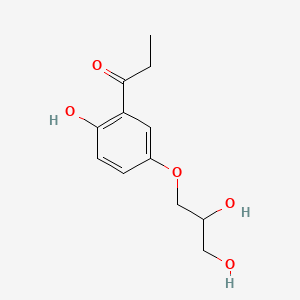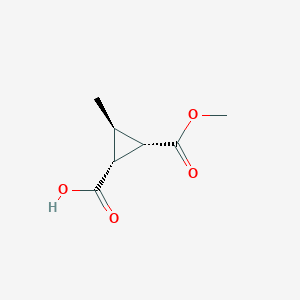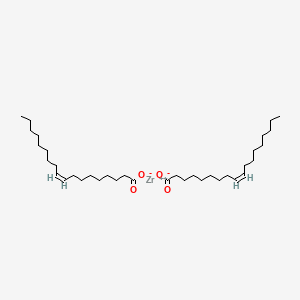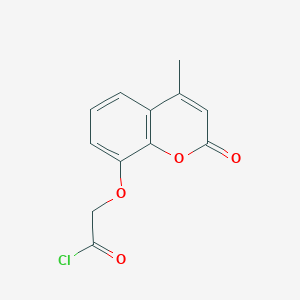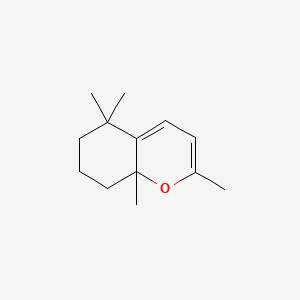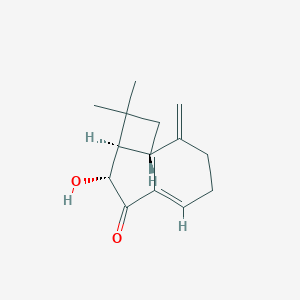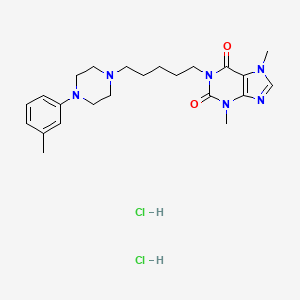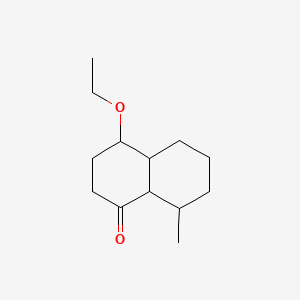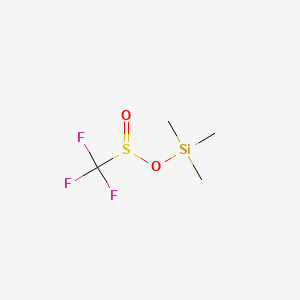
Trifluoromethanesulfinic acid trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethanesulfinic acid trimethylsilyl ester is an organosilicon compound with the formula CF3SO2OSi(CH3)3. It is a colorless, moisture-sensitive liquid primarily used in organic synthesis. This compound is known for its ability to activate ketones and aldehydes, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of trifluoromethanesulfinic acid trimethylsilyl ester typically involves the reaction of trifluoromethanesulfonic acid with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours, followed by distillation to purify the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high purity and yield. The use of advanced distillation techniques helps in the efficient separation of the desired product from impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoromethanesulfinic acid trimethylsilyl ester undergoes various types of chemical reactions, including:
Silylation: It is used as a silylating agent to form trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid.
Activation of Ethers: It activates benzyl and allyl ethers for the alkylation of sulfides.
Cyclization: It facilitates the Dieckmann-like cyclization of ester-imides and diesters.
Common Reagents and Conditions
Common reagents used in reactions with this compound include boron trifluoride etherate, organolithium reagents, and chiral ligands. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound include trimethylsilyl-enol ethers, cyclohexenones, and symmetrical ethers .
Applications De Recherche Scientifique
Trifluoromethanesulfinic acid trimethylsilyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoromethanesulfinic acid trimethylsilyl ester involves its ability to act as a strong electrophile. It activates ketones and aldehydes by forming a silyl enol ether intermediate, which then undergoes further reactions. The compound’s electrophilic nature makes it effective in various organic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Another organosilicon compound with similar applications in organic synthesis.
(Trimethylsilyl)methyl trifluoromethanesulfonate: Used in similar silylation reactions.
Uniqueness
Trifluoromethanesulfinic acid trimethylsilyl ester is unique due to its high electrophilicity and ability to activate a wide range of substrates. Its moisture sensitivity and specific reaction conditions make it distinct from other silylating agents .
Propriétés
IUPAC Name |
trimethylsilyl trifluoromethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3O2SSi/c1-11(2,3)9-10(8)4(5,6)7/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQMDSSUZGAUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F3O2SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
